N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide
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Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets to exert their biological effects .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C19H19NO5 |
Molecular Weight | 341.4 g/mol |
CAS Number | 2097890-45-2 |
Chemical Structure | Chemical Structure |
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : Analogues of this compound have shown significant antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals, which are crucial for neuroprotection in conditions like stroke and trauma .
- Enzyme Inhibition : Studies have demonstrated that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases . For instance, certain derivatives exhibited IC50 values indicating potent inhibitory activity against these enzymes.
- Cannabinoid Receptor Agonism : Some derivatives have been identified as selective agonists for the cannabinoid receptor type 2 (CB2), suggesting potential applications in pain management and inflammation .
Biological Activity
The biological activity of this compound can be summarized based on several studies:
Neuroprotective Effects
A study focusing on the neuroprotective effects of benzofuran derivatives highlighted their ability to protect against oxidative stress-induced neuronal damage. The compound demonstrated significant efficacy in reducing markers of oxidative damage in vitro .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds showed promising results against specific bacterial strains. The mechanism appears to involve the disruption of bacterial cell membrane integrity .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of related compounds:
- Neuroprotection in Animal Models : In a controlled study involving mice subjected to traumatic brain injury, the administration of benzofuran derivatives resulted in reduced neurological deficits and improved recovery outcomes compared to control groups .
- Pain Management Trials : Clinical trials assessing the analgesic properties of cannabinoid receptor agonists derived from benzofuran structures reported significant pain relief in patients with chronic pain conditions .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-17(11-5-6-15-16(7-11)22-10-21-15)18-8-12-9-20-14-4-2-1-3-13(12)14/h1-7,12H,8-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJTVIQOIIOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.